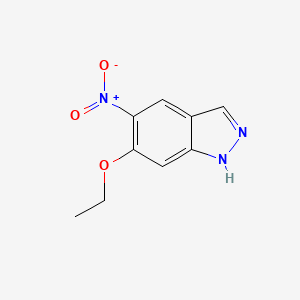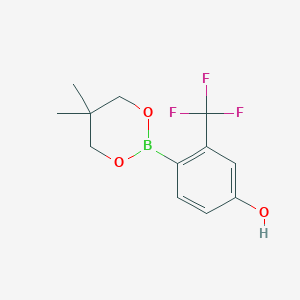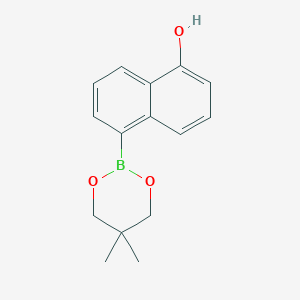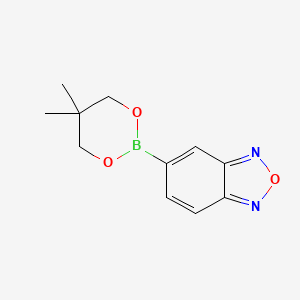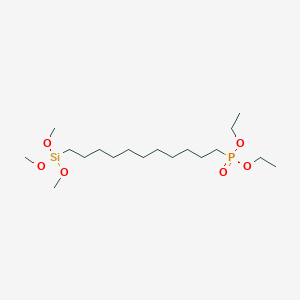
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthol, commonly referred to as 6-DMN, is a boron-containing compound with a variety of applications in the fields of chemistry and biochemistry. It has been used in the synthesis of a range of organic compounds, as well as in the development of various therapeutic agents and research tools. 6-DMN has also been studied for its potential role in the regulation of biochemical and physiological processes in cells.
Mechanism of Action
The mechanism of action of 6-DMN is not fully understood. It has been proposed that the boron atom in the molecule binds to certain enzymes and proteins in the cell, thereby modulating their activity. This modulation of enzyme and protein activity can lead to changes in the biochemical and physiological processes in the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DMN have been studied in a variety of cell types. In general, 6-DMN has been shown to modulate the activity of enzymes and proteins involved in a range of biochemical and physiological processes, such as cell growth, apoptosis, and signal transduction. It has also been shown to alter the expression of certain genes and proteins, as well as to alter the metabolism of certain compounds.
Advantages and Limitations for Lab Experiments
6-DMN has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a range of environments. It is also non-toxic and has low reactivity. However, it is important to note that 6-DMN can be toxic in high concentrations, and that it can react with certain compounds. Therefore, it is important to use caution when working with 6-DMN in the laboratory.
Future Directions
The potential future directions for 6-DMN are numerous. It could be used to develop new therapeutic agents, as well as to develop new research tools and imaging probes. It could also be used to study the regulation of biochemical and physiological processes in cells. Additionally, it could be used to develop new materials and compounds with boron-containing structures. Finally, it could be used to study the effects of boron-containing compounds on the environment.
Synthesis Methods
The synthesis of 6-DMN is typically achieved through a two-step process. The first step involves the reaction of a 1,3-dioxaborinane compound with 5,5-dimethyl-2-naphthol, which yields a boron-containing diol. The second step involves the oxidation of the diol to form 6-DMN. This process has been well-documented in the literature and can be applied to the synthesis of a variety of boron-containing compounds.
Scientific Research Applications
6-DMN has been widely used as a research tool in the fields of chemistry and biochemistry. It has been used in the synthesis of a range of organic compounds, including boronic acids, boronates, and boron-containing polymers. It has also been used in the development of therapeutic agents, such as drugs that target cancer cells, and as a fluorescent probe for imaging and monitoring biochemical and physiological processes in cells.
properties
IUPAC Name |
6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO3/c1-15(2)9-18-16(19-10-15)13-5-3-12-8-14(17)6-4-11(12)7-13/h3-8,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXQWXJJLPXZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

